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Compound of Interest

3,3-Dimethyl-tetrahydro-pyran-2-
Compound Name:
one

Cat. No.: B1296294

3,3-Dimethyl-tetrahydro-pyran-2-one (CAS 4830-05-1), a substituted d-valerolactone, is a
heterocyclic compound of significant interest in synthetic organic chemistry.[1][2][3] Its
structure, featuring a gem-dimethyl group adjacent to the carbonyl, imparts specific steric and
electronic properties that make it a valuable precursor for creating complex molecular
architectures and specialty polymers. This guide provides an in-depth exploration of its
synthesis, key reactions, and detailed protocols tailored for researchers in organic synthesis
and materials science.

The lactone's stability, coupled with the reactivity of its cyclic ester functionality, allows for a
range of controlled chemical transformations. These include nucleophilic ring-opening,
reduction to diols, and ring-opening polymerization (ROP), positioning it as a strategic starting
material for developing novel pharmaceuticals and advanced materials.
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Property Value Reference
CAS Number 4830-05-1 [1114]
Molecular Formula C7H1202 [1][5][6]
Molecular Weight 128.17 g/mol [1][5][6]
Appearance Colorless to light yellow liquid [7]

Boiling Point 90 °C @ 8 Torr [7]

Density ~0.967 g/cm?3 (Predicted) [7]

Section 1: Synthesis via a-Alkylation

The most direct synthesis of 3,3-Dimethyl-tetrahydro-pyran-2-one involves the exhaustive
methylation of a precursor lactone at the a-carbon. The following protocol details the
methylation of 3-methyltetrahydro-2H-pyran-2-one using a strong, non-nucleophilic base to
generate an enolate, which is subsequently trapped with an electrophilic methyl source.

3-Methyltetrahydr0 Deprotonation with LDA Lactone Enolate Methylatlon with CH3I 3,3- Dlmethyl tetrahydro-
2H—pyran-2—one (THF, -78 °C) (Intermedlate) ( -45 °C) pyran -2-one

Click to download full resolution via product page

Caption: Workflow for the synthesis of the titte compound via enolate alkylation.

Protocol 1: Synthesis of 3,3-Dimethyl-tetrahydro-pyran-
2-one

This protocol is adapted from established procedures for a-alkylation of lactones.[8]
Materials:

o 3-methyltetrahydro-2H-pyran-2-one (5.6 g, 49.0 mmol)
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e Lithium diisopropylamide (LDA) solution (54 mmol)
¢ Anhydrous Tetrahydrofuran (THF, 50 ml)

e Methyl iodide (CHsl, 10.4 g, 73.5 mmol)

e 10% Hydrochloric acid (HCI, 21 ml)

 Diethyl ether

o Saturated solutions of NaCl (brine) and NaHCO3

e Anhydrous Magnesium Sulfate (MgSQOa)
Procedure:

e Enolate Formation: To a solution of LDA (54 mmol) in THF (50 ml) in a flame-dried, three-
neck flask under an inert atmosphere (N2 or Ar), cool the solution to -78 °C using a dry
ice/acetone bath.

o Expert Insight: The use of LDA, a strong and sterically hindered base, is critical for rapidly
and quantitatively generating the kinetic enolate, minimizing self-condensation side
reactions. The extremely low temperature stabilizes the enolate.

e Slowly add a solution of 3-methyltetrahydro-2H-pyran-2-one (49.0 mmol) to the cold LDA
solution, ensuring the internal temperature does not rise above -65 °C.

« Stir the resulting mixture for an additional 30 minutes at -78 °C to ensure complete enolate
formation.

» Alkylation: Replace the dry ice/acetone bath with a carbon dioxide/acetonitrile bath to bring
the temperature to approximately -45 °C.

e Add methyl iodide (73.5 mmol) dropwise, maintaining the internal temperature at or below
-45 °C.

o Expert Insight: Adding the electrophile (CHsl) at a slightly higher, yet still very cold,
temperature facilitates the Sn2 reaction while still suppressing potential side reactions.
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e Stir the reaction mixture for one hour at -45 °C, then allow it to warm to -30 °C.

¢ Quenching and Work-up: Quench the reaction by the careful, dropwise addition of 10% HCI
(21 ml).

o Causality: The acid quench neutralizes the remaining base and any unreacted enolate.
e Pour the mixture into diethyl ether (300 ml) in a separatory funnel.

e Wash the organic layer sequentially with saturated brine (50 ml), saturated NaHCOs solution
(20 ml), and again with brine (2 x 25 ml).

o Dry the organic layer over anhydrous MgSOu4, filter, and concentrate the solvent under
reduced pressure to yield a pale yellow oil.

« Purification: Purify the crude oil by vacuum distillation (b.p. 54 °C at 0.2 Torr) to afford the
titte compound as a colorless liquid.[8]

Expected Characterization Data:

e 1H NMR (CDCl3): & 4.34 (2H, m), 1.89 (2H, m), 1.75 (2H, m), 1.30 (6H, s).[8]

Section 2: Key Reactions and Applications

The reactivity of 3,3-Dimethyl-tetrahydro-pyran-2-one is dominated by the electrophilic
nature of its carbonyl carbon, making it a substrate for various nucleophilic attacks that can
either preserve or open the pyran ring.

Nucleophilic Acyl Substitution and Ring-Opening

Like all esters, the lactone readily undergoes nucleophilic acyl substitution. This reaction
proceeds via a tetrahedral intermediate and results in the opening of the lactone ring to form a
linear &-substituted carboxylic acid derivative. This is a foundational reaction for using the
lactone as a building block.[9]
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Caption: General mechanism for nucleophilic ring-opening of the lactone.

Protocol 2: Base-Catalyzed Hydrolysis (Saponification)

This protocol describes the ring-opening of the lactone using a hydroxide source to produce the
corresponding d-hydroxy carboxylate salt.

Materials:

3,3-Dimethyl-tetrahydro-pyran-2-one (5.0 g, 39.0 mmol)

1 M Sodium Hydroxide (NaOH) solution (50 ml)

Methanol (25 ml)

3 M Hydrochloric acid (HCI)
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o Ethyl acetate

Procedure:

In a round-bottom flask, dissolve the lactone (39.0 mmol) in methanol (25 ml).
Add the 1 M NaOH solution (50 ml) and equip the flask with a reflux condenser.

Heat the mixture to reflux and stir for 2-3 hours, monitoring the reaction progress by TLC
(staining with permanganate).

o Expert Insight: The methanol co-solvent ensures homogeneity of the reaction mixture.
Refluxing provides the necessary activation energy for the hydrolysis of the relatively
stable lactone.

After cooling to room temperature, remove the methanol under reduced pressure.

Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow
addition of 3 M HCI. This protonates the carboxylate to form the free 5-hydroxy-3,3-
dimethylpentanoic acid.

Extract the aqueous layer with ethyl acetate (3 x 50 ml).

Combine the organic extracts, wash with brine, dry over anhydrous Na=SOa, filter, and
concentrate to yield the product.

Reduction to a Diol

Strong reducing agents, such as lithium aluminum hydride (LiAlH4), can reduce the ester
functionality to an alcohol. In this case, the reaction opens the ring and reduces the resulting
carboxylic acid (or aldehyde intermediate) to furnish 3,3-dimethylpentane-1,5-diol, a useful
symmetric building block.

. o 2. Agueous Workup 3,3-Dimethyl-
1' Lidlsls, Vil OHE D Ry ] : [ (e.g., Fieser method) pentane-1,5-diol
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Caption: Workflow for the reduction of the lactone to its corresponding diol.

Protocol 3: Reduction with Lithium Aluminum Hydride
(LiAIH4)

I CAUTION ! LiAlHa4 reacts violently with water. All glassware must be oven-dried and the

reaction must be run under a dry, inert atmosphere.

Materials:

Lithium aluminum hydride (2.2 g, 58.5 mmol)

Anhydrous Tetrahydrofuran (THF, 100 ml)
3,3-Dimethyl-tetrahydro-pyran-2-one (5.0 g, 39.0 mmol)
Ethyl acetate

Saturated sodium sulfate (Na2S0Oa4) solution

Procedure:

To a flame-dried, three-neck flask under an inert atmosphere, add LiAlH4 (58.5 mmol).
Carefully add anhydrous THF (70 ml) and cool the resulting slurry to 0 °C in an ice bath.

Dissolve the lactone (39.0 mmol) in anhydrous THF (30 ml) and add it dropwise to the LiAlHa
slurry via an addition funnel.

o Expert Insight: The reaction is highly exothermic. A slow, controlled addition at 0 °C is
essential for safety and to prevent the reaction from overheating.

After the addition is complete, remove the ice bath and stir the reaction at room temperature
for 4-6 hours or until TLC indicates complete consumption of the starting material.

Quenching: Cool the reaction back to 0 °C. Quench the reaction with extreme care by the
sequential, dropwise addition of: a. Water (2.2 ml) b. 15% (w/v) NaOH solution (2.2 ml) c.
Water (6.6 ml)
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o Trustworthiness: This specific quenching procedure (Fieser workup) is designed to
precipitate the aluminum salts as a granular solid that is easy to filter, simplifying
purification.

o Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

« Filter the white precipitate through a pad of Celite, washing the filter cake thoroughly with
THF or ethyl acetate.

o Combine the filtrates and concentrate under reduced pressure to yield the crude diol, which
can be further purified by chromatography or distillation.

Ring-Opening Polymerization (ROP)

Lactones are prominent monomers for producing biodegradable polyesters via Ring-Opening
Polymerization (ROP).[10][11] 3,3-Dimethyl-tetrahydro-pyran-2-one can be polymerized
using anionic, cationic, or coordination-insertion mechanisms to yield poly(3,3-dimethyl--
valerolactone). The gem-dimethyl group can enhance the thermal stability and modify the
crystallinity of the resulting polymer compared to unsubstituted poly(d-valerolactone).

Anionic ROP Propagation

Growing Polymer Chain

(with alkoxide end) HEEEIE L]

1. Nucleophilic Attack

Tetrahedral Intermediate

2. Ring Opening

Propagated Chain
(n+1 units)
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Caption: The propagation step in the anionic ring-opening polymerization of the lactone.

Protocol 4: Anionic Ring-Opening Polymerization

This protocol provides a general method for the small-scale, controlled polymerization of the
lactone.

Materials:

3,3-Dimethyl-tetrahydro-pyran-2-one (monomer), freshly distilled from CaH:

Toluene, freshly distilled from Na/benzophenone

Benzyl alcohol (initiator), dried over molecular sieves

Potassium naphthalenide solution in THF (catalyst) or another strong base
Procedure:

o Setup: All glassware must be rigorously flame-dried under vacuum and the entire procedure
performed under a high-purity inert atmosphere (e.qg., in a glovebox or using Schlenk
techniques).

e Initiator Loading: In a reaction vessel, add the desired amount of benzyl alcohol initiator
dissolved in dry toluene.

o Catalyst Addition: Add the catalyst (e.g., potassium naphthalenide) to deprotonate the benzyl
alcohol, forming the potassium benzyloxide initiator.

» Polymerization: Rapidly add the purified lactone monomer to the activated initiator solution.

o Expert Insight: The monomer-to-initiator ratio will determine the target molecular weight of
the polymer. The reaction is typically fast.

« Stir the reaction at room temperature. The viscosity of the solution will increase as the
polymerization proceeds.
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Termination: After the desired time (or once monomer consumption is complete), terminate
the polymerization by adding a proton source, such as acidified methanol.

Purification: Precipitate the polymer by pouring the reaction solution into a large volume of a
non-solvent (e.g., cold methanol or hexane).

Collect the polymer by filtration, re-dissolve it in a suitable solvent (like THF or CH2Clz), and
re-precipitate to remove residual monomer and catalyst.

Dry the final polymer under vacuum to a constant weight.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Introduction: Profile of a Versatile Lactone Building
Block]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1296294#reactions-involving-3-3-dimethyl-
tetrahydro-pyran-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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